(6-methylpyridazin-3-yl)methanol hydrochloride
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Overview
Description
(6-methylpyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methylpyridazin-3-yl)methanol hydrochloride typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. One common method includes the use of sodium borohydride as a reducing agent in a mixture of methanol and tetrahydrofuran at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 1.5 hours. The product is purified using column chromatography to yield (6-methylpyridazin-3-yl)methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(6-methylpyridazin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the ester to the alcohol.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-methylpyridazin-3-ylmethanal or 6-methylpyridazin-3-ylmethanoic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: 6-methylpyridazin-3-ylmethyl chloride.
Scientific Research Applications
(6-methylpyridazin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-methylpyridazin-3-yl)methanol hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the hydroxyl and methyl groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of a hydroxyl group.
6-methylpyridazin-3-ylmethanal: An oxidized form of (6-methylpyridazin-3-yl)methanol.
Uniqueness
(6-methylpyridazin-3-yl)methanol hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other pyridazine derivatives .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-methylpyridazin-3-yl)methanol hydrochloride involves the conversion of 6-methylpyridazine to the corresponding alcohol, followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "6-methylpyridazine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 6-methylpyridazine in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid dropwise until the pH reaches 1-2.", "Step 4: Extract the product with diethyl ether.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution to obtain (6-methylpyridazin-3-yl)methanol as a white solid.", "Step 7: Dissolve the product in hydrochloric acid and evaporate the solution to obtain (6-methylpyridazin-3-yl)methanol hydrochloride as a white solid." ] } | |
CAS No. |
2694744-55-1 |
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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